molecular formula C8H13N3O B15226893 2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol

2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol

Cat. No.: B15226893
M. Wt: 167.21 g/mol
InChI Key: WOTGLJFQZYYLID-UHFFFAOYSA-N
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Description

2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol is a heterocyclic compound that features a unique structure combining pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with pyrazole derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanol

InChI

InChI=1S/C8H13N3O/c9-5-8(12)7-4-6-2-1-3-11(6)10-7/h4,8,12H,1-3,5,9H2

InChI Key

WOTGLJFQZYYLID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C(CN)O

Origin of Product

United States

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